1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate
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Overview
Description
1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is a chemical compound with the molecular formula C11H17NO5.
Scientific Research Applications
1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
The synthesis of this compound involves the diastereospecific 1,3-dipolar cycloaddition of n-benzyl-c-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . This suggests that the compound may interact with its targets through similar cycloaddition reactions, leading to changes in the targets’ structure and function.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate involves a diastereospecific 1,3-dipolar cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to cis-1,4-dihydroxybut-2-ene and dimethyl maleate . The reaction conditions typically include the use of toluene as a solvent at 60°C, with reaction times varying from 24 to 96 hours depending on the specific synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrrolidinone ring.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
Diethyl (pyrrolidin-2-yl)phosphonate: Shares a similar pyrrolidinone structure but with different functional groups.
Diethyl (5-oxopyrrolidin-2-yl)phosphonate: Another closely related compound with similar synthetic routes and applications.
Uniqueness
1,3-Diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate is unique due to its specific ester functional groups and the potential for diverse chemical modifications. This versatility makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
diethyl 2-(5-oxopyrrolidin-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-3-16-10(14)9(11(15)17-4-2)7-5-6-8(13)12-7/h7,9H,3-6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAHXXGLSSQZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(=O)N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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